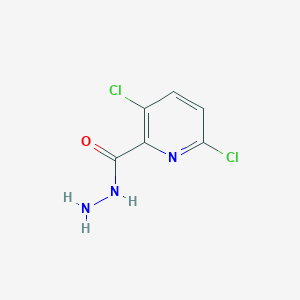![molecular formula C9H7FN2O2 B3028272 Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1802489-64-0](/img/structure/B3028272.png)
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Übersicht
Beschreibung
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential pharmacological properties, including their role as corticotropin-releasing factor (CRF) antagonists, which could be beneficial in treating various disorders related to stress and anxiety .
Synthesis Analysis
The synthesis of related pyrazolopyridine compounds typically involves cyclization reactions. For instance, 1-methyl-3-phenylpyrazolo[4,3-b]pyridines were synthesized through a cyclization of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, 3-phenylpyrazolo[4,3-b]pyridines were obtained via cyclization of 4-amino-3-phenylpyrazoles with ethyl acetoacetate . Although these methods do not directly describe the synthesis of this compound, they provide a general framework for the synthesis of pyrazolopyridine derivatives that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives has been determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 3-phenylpyrazolo[4,3-c]pyridine was established using detailed 1H and 13C NMR analysis and theoretical calculations . These methods could be applied to determine the molecular structure of this compound, ensuring the correct tautomeric form is identified and characterized.
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyridine derivatives includes their ability to undergo fluorination reactions. Methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids reacted with the fluorinating reagent Selectfluor to yield fluorinated pyrazolopyridines . This suggests that this compound could potentially be synthesized through a similar fluorination strategy.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and substituents. For instance, the presence of polar groups such as methoxy or hydroxy on the pyrazolopyridine core was found to enhance the activity of CRF(1) antagonists . The introduction of a fluorine atom, as in the case of this compound, would likely affect both the physical properties, such as solubility and boiling point, and the chemical reactivity, potentially impacting the pharmacological profile of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Fluorination Process : Methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids, including Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, can undergo fluorination. This process leads to the formation of fluorine-containing compounds, pivotal in various chemical syntheses (Alieva & Vorob’ev, 2020).
Formation of Pyrazolo-pyridines : This compound is useful in the synthesis of pyrazolo-pyridines, which are known for their binding affinity in biochemical reactions, particularly in the context of adenosine receptors (Manetti et al., 2005).
Generation of Novel Compounds : It plays a role in generating new compounds like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, contributing to the exploration of new chemical entities (Ehler et al., 1977).
Tautomerism Studies : The compound is significant in studying tautomerism in heterocyclic compounds, offering insights into the behavior of these molecules in different chemical environments (Ochi et al., 1976).
Novel Applications in Synthesis
Synthesis of Fluorophores : It's used as an intermediate in the synthesis of functional fluorophores, which are vital in fluorescence-based applications, including biological and environmental sensing (Castillo et al., 2018).
Creation of Antimetabolites : Its derivatives show promise as antimetabolites in purine biochemical reactions, with potential pharmaceutical applications (Abdelriheem et al., 2017).
Electrophilic Substitution Reactions : The compound is used in studying N-alkylation and electrophilic substitution reactions, contributing to the development of new synthetic pathways (Brown & McGeary, 1994).
Advanced Chemical Synthesis
Heterocyclic Synthesis : It serves as a precursor in the synthesis of diverse heterocyclic compounds, expanding the repertoire of available heterocycles for various applications (El-Rady & Latif, 2004).
Lactone Ring Formation : Its derivatives are instrumental in forming tricyclic compounds with various sized lactone rings, showcasing its versatility in complex organic syntheses (Miki et al., 1985).
Analog Synthesis : It's used in the synthesis of xanthine and isoguanine analogs, highlighting its importance in mimicking biologically significant compounds (Schneller & Moore, 1978).
PDE1 Inhibitors Development : Derivatives of this compound are crucial in designing potent inhibitors for Phosphodiesterase 1 (PDE1), with implications in treating cognitive impairments and various neurodegenerative diseases (Li et al., 2016).
Library Synthesis for Drug Discovery : Its derivatives are essential in the iterative synthesis of libraries for drug discovery, particularly in developing new antitumor and antimicrobial agents (Riyadh, 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the available literature, the use of fluoropyrazolo[1,5-a]pyridine scaffold in the design of drugs for the treatment of autoimmune diseases and PI3K-γ kinase inhibitors has been reported . This suggests potential future applications in medicinal chemistry.
Wirkmechanismus
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design .
Pharmacokinetics
The ADME properties of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : The compound is predicted to be BBB permeant, indicating it can cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, and it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .
- Excretion : Information on the excretion of this compound is not available in the current literature .
Eigenschaften
IUPAC Name |
methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJNMQKICSFNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165997 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1802489-64-0 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)
![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)


![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)